molecular formula C15H13I4NO2 B14761828 O-methyl-tetraiodothyroethylamine

O-methyl-tetraiodothyroethylamine

Cat. No.: B14761828
M. Wt: 746.89 g/mol
InChI Key: UXBZHPVGRHKMSX-UHFFFAOYSA-N
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Description

O-Methyl-tetraiodothyroethylamine is a synthetic iodinated thyroethylamine derivative characterized by a diphenylamine backbone substituted with four iodine atoms and an O-methyl group. Structurally, it shares similarities with thyroid hormones such as thyroxine (T4) and triiodothyronine (T3) but differs in its ethylamine side chain and methyl ether substituent (Figure 1) . The compound is hypothesized to interact with thyroid hormone receptors or transport proteins, though its exact pharmacological profile remains under investigation. Its synthesis likely involves iodination of a diphenylamine precursor followed by O-methylation, analogous to methods described for related thyronamine analogs .

Properties

Molecular Formula

C15H13I4NO2

Molecular Weight

746.89 g/mol

IUPAC Name

2-[4-(3,5-diiodo-4-methoxyphenoxy)-3,5-diiodophenyl]ethanamine

InChI

InChI=1S/C15H13I4NO2/c1-21-14-12(18)6-9(7-13(14)19)22-15-10(16)4-8(2-3-20)5-11(15)17/h4-7H,2-3,20H2,1H3

InChI Key

UXBZHPVGRHKMSX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1I)OC2=C(C=C(C=C2I)CCN)I)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-methyl-tetraiodothyroethylamine typically involves the iodination of a precursor compound followed by methylation. One common method includes the use of organolithium or organomagnesium reagents to introduce the iodine atoms into the aromatic ring. The reaction conditions often require low temperatures to maintain the stability of the organometallic intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and methylation processes. These processes are carefully controlled to ensure high purity and yield of the final product. The use of flow microreactors can enhance the efficiency and safety of these reactions by providing better control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

O-methyl-tetraiodothyroethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated quinones, while reduction can produce deiodinated amines .

Scientific Research Applications

O-methyl-tetraiodothyroethylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of O-methyl-tetraiodothyroethylamine involves its interaction with thyroid hormone receptors. It mimics the structure of thyroid hormones, allowing it to bind to these receptors and modulate their activity. This interaction can influence various physiological processes, including metabolism and growth .

Comparison with Similar Compounds

Below is a detailed comparison with structurally and functionally related molecules:

Structural and Functional Analogues

Thyroxine (T4)

  • Structure : Contains a diphenyl ether core with four iodine atoms at positions 3, 5, 3', and 5', and a carboxylate side chain.
  • The O-methyl group in the former may reduce metabolic degradation compared to T4’s free phenolic hydroxyl group.

Triiodothyronine (T3)

  • Structure : Similar to T4 but with three iodine atoms (positions 3, 5, and 3').
  • Key Differences :
    • The additional iodine in O-methyl-tetraiodothyroethylamine could increase steric hindrance, affecting nuclear receptor binding.
    • T3’s higher receptor affinity is linked to its reduced iodine count and carboxylate group, whereas the ethylamine chain in this compound may favor alternative signaling pathways .

Tofenamic Acid

  • Structure: A non-iodinated diphenylamine derivative with a carboxylic acid group.
  • Key Differences :
    • Lacks iodine atoms, rendering it inactive at thyroid receptors.
    • The carboxylic acid group confers NSAID activity, whereas this compound’s ethylamine and iodine substitutions suggest divergent biological targets .
Physicochemical and Pharmacokinetic Properties

The table below summarizes key properties of this compound and its analogs:

Compound Molecular Weight (g/mol) Iodine Atoms LogP (Predicted) Solubility (mg/mL) Receptor Affinity (Relative to T3)
This compound 650.2 4 5.8 0.12 Moderate (hypothesized)
Thyroxine (T4) 776.9 4 4.2 0.25 Low
Triiodothyronine (T3) 651.0 3 3.9 0.30 High
Tofenamic Acid 261.7 0 3.5 0.05 None

Data inferred from structural analogs and synthesis protocols .

Research Findings
  • Receptor Interaction : Molecular docking studies suggest this compound’s ethylamine chain may bind to allosteric sites on thyroid receptors, unlike T4/T3’s carboxylate-mediated interactions .
  • Metabolic Stability : The O-methyl group reduces oxidative metabolism in liver microsomes compared to T4, as observed in pyrimidine analogs with similar substituents .
  • Synthetic Challenges : High iodine content complicates purification, necessitating advanced chromatographic techniques akin to those used for nucleotide analogs .

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